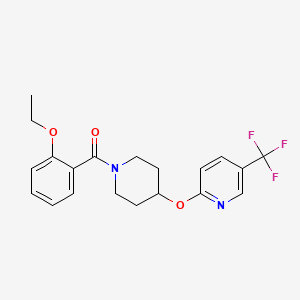
(2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone and related compounds have been synthesized and characterized in various studies, contributing to the field of organic chemistry. Novel compounds and derivatives are synthesized through different reactions, such as three-component synthesis, and characterized using techniques like NMR, MS, and X-ray single crystal diffraction. These compounds are of interest due to their complex structures and potential applications in material science and pharmacology (Wu Feng, 2011).
Molecular Structure Analysis
The molecular and crystal structure of specific derivatives of this compound have been analyzed, revealing details about their geometry, hydrogen bonding, and molecular interactions. Such studies provide insight into the compound's physicochemical properties and its behavior in different environments, which is crucial for developing new materials and drugs (B. Lakshminarayana et al., 2009).
Antimicrobial Activity
Several studies have focused on synthesizing derivatives of this compound and testing their antimicrobial activities. By modifying the chemical structure, researchers aim to enhance the antimicrobial properties against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Optical and Structural Studies
Research on derivatives of this compound includes thermal, optical, and etching studies, along with theoretical calculations. These studies help understand the compound's behavior under different conditions and its potential applications in optical materials and electronic devices (C. S. Karthik et al., 2021).
Novel Synthetic Pathways
Innovative synthetic pathways for this compound and its derivatives have been developed. These methods aim to improve the efficiency, yield, and applicability of the synthesis process, making it more accessible for further research and development in various fields (Zheng Rui, 2010).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have fungicidal activity , suggesting that this compound may also target enzymes or proteins essential for fungal growth and reproduction.
Mode of Action
The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of similar compounds . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Biochemical Pathways
Based on the fungicidal activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for fungal growth and reproduction.
Pharmacokinetics
The molecular weight of the compound is 394394, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain , suggesting that this compound may also have potential therapeutic effects.
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-2-27-17-6-4-3-5-16(17)19(26)25-11-9-15(10-12-25)28-18-8-7-14(13-24-18)20(21,22)23/h3-8,13,15H,2,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMMDHHXGXPQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2356462.png)
![N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356463.png)
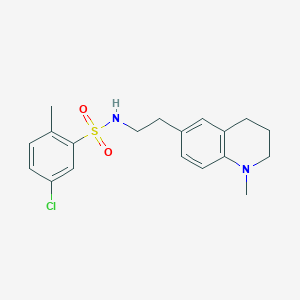
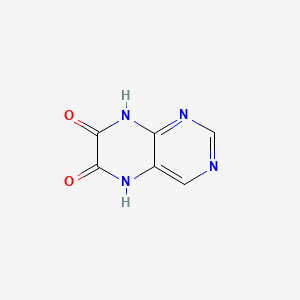
![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)
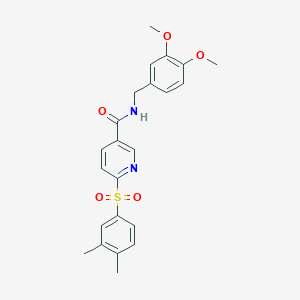
![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)
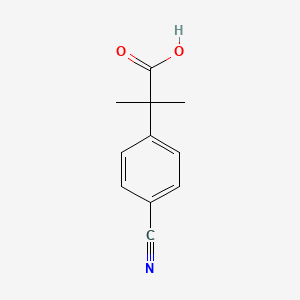
![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)
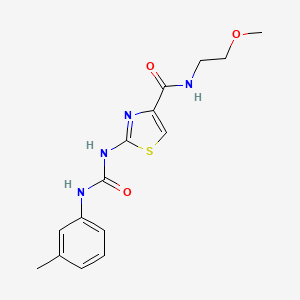
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)
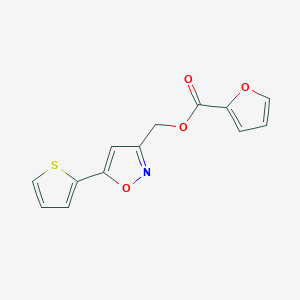
![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)